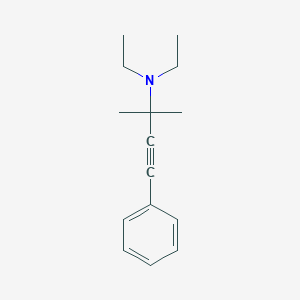
1-Ethyl-5-chloro-1H-indole-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-chloro-1H-indole-2(3H)-one is a chemical compound that belongs to the family of indoles. It is also known as 5-Chloro-1-ethyl-2-oxoindoline-3-acetic acid methyl ester. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including pharmaceuticals and materials science.
Mécanisme D'action
The exact mechanism of action of 1-Ethyl-5-chloro-1H-indole-2(3H)-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-Ethyl-5-chloro-1H-indole-2(3H)-one has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to possess antioxidant and antibacterial activities. Furthermore, it has been found to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Ethyl-5-chloro-1H-indole-2(3H)-one in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various assays to study different biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Ethyl-5-chloro-1H-indole-2(3H)-one. One potential direction is the development of novel chemotherapeutic agents based on this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of analogs of 1-Ethyl-5-chloro-1H-indole-2(3H)-one could lead to the discovery of compounds with improved biological activities and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-Ethyl-5-chloro-1H-indole-2(3H)-one can be achieved through various methods. One of the most common methods involves the reaction of 5-chloroindole-2-carboxylic acid with ethyl chloroformate in the presence of a base. Another method involves the reaction of 5-chloroindole-2-carboxylic acid with thionyl chloride, followed by the reaction with ethyl acetate.
Applications De Recherche Scientifique
1-Ethyl-5-chloro-1H-indole-2(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been found to possess anticancer properties, making it a potential candidate for the development of novel chemotherapeutic agents.
Propriétés
Nom du produit |
1-Ethyl-5-chloro-1H-indole-2(3H)-one |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
5-chloro-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10ClNO/c1-2-12-9-4-3-8(11)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3 |
Clé InChI |
WWCWTUYWYOALRP-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)Cl |
SMILES canonique |
CCN1C(=O)CC2=C1C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol](/img/structure/B256865.png)
![6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256867.png)
![6-[(4-Methoxyphenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256868.png)
![3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256869.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256871.png)
![6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B256875.png)
![2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B256904.png)





